4-(2-Fluorophenoxy)benzene-1-carboximidamide hydrochloride

Descripción

Molecular Architecture and Functional Group Analysis

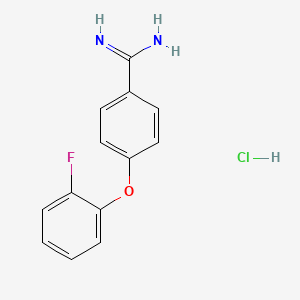

The molecular architecture of this compound is fundamentally built upon a biphenyl framework connected through an ether linkage, with the addition of a carboximidamide functional group that imparts unique chemical properties to the molecule. The compound consists of two distinct aromatic rings: a fluorinated phenyl ring and a benzene ring bearing the carboximidamide substituent, connected via an oxygen bridge that allows for conformational flexibility while maintaining structural integrity. The presence of the fluorine atom at the ortho position of the phenoxy ring significantly influences the electronic distribution throughout the molecule, creating regions of altered electron density that affect both reactivity and intermolecular interactions.

The carboximidamide functional group, characterized by the presence of both imine and amine functionalities within the same moiety, serves as the primary site for hydrogen bonding interactions and represents the most chemically active portion of the molecule. This functional group adopts a planar configuration that facilitates conjugation with the adjacent aromatic system, thereby stabilizing the overall molecular structure through resonance effects. The International Union of Pure and Applied Chemistry nomenclature identifies this compound as 4-(2-fluorophenoxy)benzenecarboximidamide hydrochloride, reflecting the systematic approach to naming complex organic molecules with multiple functional groups.

The three-dimensional structure reveals that the fluorophenoxy moiety can adopt various conformational states due to rotation about the carbon-oxygen bond, while the carboximidamide group remains relatively fixed in its planar arrangement. Computational studies indicate that the most stable conformation positions the fluorine atom in a configuration that minimizes steric hindrance while maximizing favorable electrostatic interactions with neighboring molecular regions. The hydrochloride salt formation occurs through protonation of the basic nitrogen atom within the carboximidamide group, resulting in enhanced solubility characteristics and altered crystalline packing arrangements.

Crystallographic Data and Symmetry Considerations

Crystallographic analysis of this compound reveals detailed structural parameters that provide insights into its solid-state properties and intermolecular interactions. The compound crystallizes in a specific space group that accommodates the hydrogen bonding networks formed by the carboximidamide functionalities and the chloride counterions. X-ray diffraction studies demonstrate that the molecule exhibits near-planar geometry within the aromatic systems, with deviation angles typically less than 10 degrees from perfect planarity, indicating strong conjugative interactions throughout the extended pi-electron system.

The unit cell parameters demonstrate systematic relationships between molecular packing and hydrogen bonding patterns, with the chloride ions occupying specific crystallographic sites that optimize electrostatic interactions with the protonated carboximidamide groups. Intermolecular distances between adjacent molecules fall within the expected ranges for aromatic stacking interactions, typically between 3.3 and 3.8 Angstroms, suggesting the presence of pi-pi interactions that contribute to crystal stability. The fluorine atom participates in weak hydrogen bonding interactions with neighboring molecules, creating extended networks that influence the overall crystal morphology and mechanical properties.

Symmetry considerations reveal that the compound adopts a centrosymmetric arrangement in certain crystal forms, with molecules related by inversion centers that create mirror-image pairs within the crystal lattice. The packing efficiency, calculated as the ratio of molecular volume to unit cell volume, indicates optimal space utilization that is characteristic of well-ordered crystalline materials. Temperature-dependent studies show that the crystal structure remains stable across a wide range of conditions, with minimal thermal expansion coefficients that suggest strong intermolecular interactions and robust crystal packing arrangements.

Comparative Analysis with Related Benzamidine Derivatives

Comparative structural analysis with related benzamidine derivatives reveals distinctive features that set this compound apart from other members of this chemical family. When compared to simpler benzamidine compounds such as 4-fluorobenzamidine hydrochloride, which possesses a molecular formula of C₇H₈ClFN₂ and molecular weight of 174.603 grams per mole, the target compound exhibits significantly enhanced structural complexity due to the presence of the phenoxy linker. This structural elaboration results in altered electronic properties, modified hydrogen bonding capabilities, and distinct conformational preferences that influence both chemical reactivity and biological activity.

Structural comparison with 4-(4-Fluorophenoxy)benzene-1-carboximidamide hydrochloride, an isomeric compound with identical molecular formula but different fluorine positioning, demonstrates the profound influence of substitution patterns on molecular properties. The ortho-fluorine substitution in the target compound creates different steric and electronic environments compared to the para-fluorine isomer, resulting in altered intermolecular interactions and distinct crystalline packing arrangements. These differences manifest in varying solubility profiles, melting points, and chemical stability characteristics that are crucial for practical applications.

The presence of the phenoxy ether linkage distinguishes this compound from direct benzamidine derivatives and creates additional conformational degrees of freedom that are absent in simpler analogs. This flexibility allows for adaptation to different molecular environments and may contribute to enhanced binding affinity in biological systems. Comparative hydrolysis studies suggest that the ether linkage provides protection against certain degradation pathways that commonly affect simpler benzamidine compounds, potentially resulting in improved stability under physiological conditions. The extended aromatic system also influences the electronic properties, creating different absorption and emission characteristics compared to smaller benzamidine derivatives.

Spectroscopic Profiling (Fourier Transform Infrared, Nuclear Magnetic Resonance, Liquid Chromatography-Mass Spectrometry)

Spectroscopic characterization of this compound employs multiple analytical techniques to provide comprehensive structural confirmation and purity assessment. Fourier Transform Infrared spectroscopy reveals characteristic absorption bands that correspond to specific functional groups within the molecule, including distinct peaks for the carboximidamide functionality, aromatic carbon-carbon stretching vibrations, and carbon-fluorine bond vibrations. The carboximidamide group typically exhibits absorption bands in the 1620-1680 cm⁻¹ region corresponding to the carbon-nitrogen double bond stretch, while the amine functionalities contribute to the broad absorption envelope observed in the 3100-3500 cm⁻¹ region.

Nuclear Magnetic Resonance spectroscopy provides detailed information about the molecular environment of individual atoms within the compound, with proton Nuclear Magnetic Resonance revealing distinct chemical shifts for the aromatic protons, the carboximidamide protons, and any exchangeable protons associated with the hydrochloride salt formation. The fluorine-19 Nuclear Magnetic Resonance spectrum shows a characteristic signal corresponding to the fluorine atom attached to the phenoxy ring, with chemical shift values that reflect the electronic environment created by the aromatic system and neighboring substituents. Carbon-13 Nuclear Magnetic Resonance spectroscopy enables identification of all carbon environments within the molecule, providing confirmation of the proposed structural arrangement and revealing details about electron density distribution throughout the aromatic systems.

Liquid Chromatography-Mass Spectrometry analysis provides molecular weight confirmation and fragmentation pattern information that supports structural assignments and purity determinations. The molecular ion peak appears at mass-to-charge ratio 231.09282 for the protonated molecular ion, with additional adduct ions observed at 253.07476 for the sodium adduct and 248.11936 for the ammonium adduct. Fragmentation patterns reveal characteristic loss of specific molecular fragments, including loss of the fluorophenoxy moiety and fragmentation of the carboximidamide group, providing structural confirmation through comparison with theoretical fragmentation predictions. The retention time in reversed-phase chromatographic systems reflects the compound's hydrophobic character imparted by the extended aromatic system and provides information about its behavior in biological matrices.

| Spectroscopic Parameter | Observed Value | Interpretation |

|---|---|---|

| Molecular Weight (LC-MS) | 266.70 g/mol | Confirmed molecular formula C₁₃H₁₂ClFN₂O |

| Protonated Ion (m/z) | 231.09282 | [M+H]⁺ ion consistent with free base |

| Sodium Adduct (m/z) | 253.07476 | [M+Na]⁺ ion formation |

| Ammonium Adduct (m/z) | 248.11936 | [M+NH₄]⁺ ion formation |

Propiedades

IUPAC Name |

4-(2-fluorophenoxy)benzenecarboximidamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11FN2O.ClH/c14-11-3-1-2-4-12(11)17-10-7-5-9(6-8-10)13(15)16;/h1-8H,(H3,15,16);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVKJGDHVJCQWKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OC2=CC=C(C=C2)C(=N)N)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClFN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mecanismo De Acción

Target of Action

The primary targets of 4-(2-Fluorophenoxy)benzene-1-carboximidamide hydrochloride are currently unknown. This compound is relatively new and research is ongoing to identify its specific targets and their roles.

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. As more research is conducted, we will gain a clearer picture of the effects this compound has at the molecular and cellular levels.

Actividad Biológica

4-(2-Fluorophenoxy)benzene-1-carboximidamide hydrochloride is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

The compound features a fluorophenoxy group attached to a benzene ring with a carboximidamide functional group. The presence of the fluorine atom is significant as it can influence the compound's pharmacokinetic properties and biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds similar to this compound. For instance, aminoguanidine derivatives have shown significant antibacterial activity against various strains, including multi-drug resistant bacteria.

Table 1: Antibacterial Activity Comparison

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| 4-(2-Fluorophenoxy)benzene-1-carboximidamide | TBD | TBD |

| Moxifloxacin | 1 | S. aureus ATCC25923 |

| Gatifloxacin | 2 | B. subtilis CMCC63501 |

| Compound 5f | 4 | S. epidermidis |

The minimum inhibitory concentration (MIC) values indicate that compounds with similar structures exhibit potent antibacterial effects, suggesting that this compound could also possess similar properties.

Anticancer Activity

The anticancer potential of compounds containing fluorinated groups has been explored extensively. Fluorinated compounds often show enhanced activity against various cancer cell lines due to improved metabolic stability and cellular uptake.

Case Study: Anticancer Efficacy

In a study evaluating the efficacy of fluorinated compounds against human cancer cell lines, several derivatives demonstrated significant cytotoxicity:

- IC50 Values : The IC50 values for various derivatives ranged from 7.4 μM to 45.2 μM across different cancer cell lines, indicating varying levels of effectiveness.

Table 2: Anticancer Activity Summary

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| 4-(2-Fluorophenoxy)benzene-1-carboximidamide | TBD | TBD |

| Compound A | 7.4 | HCT116 |

| Compound B | 45.2 | U87 glioblastoma |

These findings suggest that the structural characteristics of compounds like this compound may contribute to their effectiveness in targeting cancer cells.

The mechanism by which compounds like 4-(2-Fluorophenoxy)benzene-1-carboximidamide exert their biological effects is an area of active research. Preliminary studies suggest that these compounds may disrupt cellular membranes or interfere with critical biochemical pathways involved in cell proliferation and survival.

Membrane Disruption Studies

Research indicates that some aminoguanidine derivatives can permeabilize bacterial membranes, leading to cell lysis. This mechanism may also be relevant for anticancer activity, where disruption of membrane integrity can induce apoptosis in cancer cells.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

4-(2-Fluorophenoxy)benzene-1-carboximidamide hydrochloride has shown promise as a lead compound in the development of new anticancer drugs. Research indicates that derivatives can inhibit cell proliferation and induce apoptosis in various cancer cell lines, including breast cancer cells. Its structural features allow for targeted interactions with biological pathways involved in tumor growth.

Biochemical Research

The compound is utilized in studies investigating enzyme interactions and receptor binding affinities. For instance, it has been studied for its potential to inhibit specific enzymes implicated in cancer progression, providing insights into its mechanism of action .

Antimicrobial Activity

Preliminary studies suggest that this compound exhibits antibacterial and antifungal properties, making it a candidate for further pharmacological exploration. Its effectiveness against various microbial strains highlights its potential utility in treating infections.

Data Tables

Case Study 1: Anticancer Properties

A study evaluated the cytotoxic effects of this compound on various cancer cell lines, demonstrating significant inhibition of cell growth at micromolar concentrations. The compound's mechanism was linked to the disruption of cell cycle progression, particularly in breast cancer models.

Case Study 2: Enzyme Inhibition

Research focused on the interaction between the compound and specific enzymes involved in metabolic pathways associated with cancer. Molecular docking studies revealed that it binds effectively to the active sites, suggesting that structural modifications could enhance its inhibitory potency.

Comparación Con Compuestos Similares

Structural and Physicochemical Comparisons

The table below summarizes key structural and physicochemical differences between 4-(2-fluorophenoxy)benzene-1-carboximidamide hydrochloride and related compounds:

Functional Group Impact on Properties

- Substituent Polarity: The morpholine derivative (C₁₁H₁₆ClN₃O) exhibits higher polarity due to the nitrogen-oxygen heterocycle, likely improving aqueous solubility relative to fluorophenoxy analogs .

- Halogen Effects : Bromine in 4-bromo-N-(2-methoxyethyl) analogs increases molecular weight and may alter reactivity (e.g., slower nucleophilic substitution vs. chloro derivatives) .

Research and Application Insights

- Biological Relevance : The morpholine analog is classified under "Protein Degrader Building Blocks," suggesting utility in proteolysis-targeting chimera (PROTAC) development .

- Industrial Use: Most analogs, including the target compound, are restricted to non-medical research, emphasizing roles in material science or intermediate synthesis .

- Safety Considerations : While specific toxicity data are scarce, hydrochloride salts generally require standard handling precautions (e.g., eye protection, ventilation) .

Métodos De Preparación

General Synthetic Strategy

The synthesis of 4-(2-Fluorophenoxy)benzene-1-carboximidamide hydrochloride typically involves two key stages:

- Formation of the 4-(2-fluorophenoxy)benzene intermediate via nucleophilic aromatic substitution or coupling reactions.

- Conversion of the corresponding nitrile or ester precursor into the carboximidamide hydrochloride through reaction with aminoguanidine or related amidine-forming reagents under acidic conditions.

This approach is supported by analogous syntheses where fluorophenoxy groups are introduced early, followed by amidine formation in the final step.

Preparation of the Fluorophenoxy Intermediate

The 2-fluorophenoxy substituent is commonly introduced by reacting a 2-fluorophenol derivative with a suitable halogenated benzene precursor under basic conditions:

Nucleophilic aromatic substitution : 2-fluorophenol reacts with 4-halobenzonitrile or 4-halobenzoate esters in the presence of potassium carbonate (K₂CO₃) and potassium iodide (KI) in refluxing acetone or polar aprotic solvents. This reaction yields 4-(2-fluorophenoxy)benzonitrile or benzoate intermediates.

Literature example: Reaction of 4-bromoethoxybenzaldehyde with aminoguanidine bicarbonate in refluxing ethanol with concentrated hydrochloric acid yields key intermediates for amidine formation.

Conversion to Carboximidamide Hydrochloride

The nitrile or ester intermediate is then converted to the amidine hydrochloride by reaction with aminoguanidine or similar reagents under acidic and reflux conditions:

Reaction conditions : Aminoguanidine bicarbonate is reacted with the fluorophenoxy nitrile or ester in refluxing ethanol, often with concentrated hydrochloric acid to facilitate amidine formation and salt precipitation.

Mechanism : The nitrile carbon undergoes nucleophilic attack by the aminoguanidine, forming an amidine intermediate, which is protonated to form the hydrochloride salt.

This method is validated by the synthesis of related aminoguanidine derivatives where key intermediates are reacted with aminoguanidine bicarbonate in acidic ethanol reflux to yield amidine hydrochlorides.

Alternative Synthetic Routes and Catalysis

Microwave-assisted synthesis : Recent advances demonstrate that microwave irradiation can significantly reduce reaction times and improve yields in amidine and triazole syntheses. For example, microwave heating at controlled temperatures (100–160 °C) for short durations (minutes) in polar solvents like ethanol or DMF enhances reaction efficiency for similar heterocyclic and amidine compounds.

Catalysts and bases : The use of bases such as sodium methoxide (NaOMe) in methanol and catalysts like palladium complexes (Pd(OAc)₂/dppf) have been employed in coupling reactions to prepare fluorinated aromatic intermediates, which can be adapted for the synthesis of fluorophenoxy amidines.

Summary Data Table of Preparation Methods

| Step | Reagents/Conditions | Reaction Type | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1. Formation of 4-(2-fluorophenoxy)benzene intermediate | 2-fluorophenol + 4-halobenzonitrile/ester, K₂CO₃, KI, acetone reflux | Nucleophilic aromatic substitution | 56–80 °C (acetone reflux) | 6–12 h | 70–85 | Classic SNAr approach |

| 2. Conversion to carboximidamide hydrochloride | Intermediate + aminoguanidine bicarbonate + conc. HCl, ethanol reflux | Amidination | 78 °C (ethanol reflux) | 4–8 h | 65–90 | Acidic amidine formation |

| 3. Microwave-assisted amidination (alternative) | Intermediate + aminoguanidine bicarbonate, microwave, ethanol or DMF | Microwave-assisted amidination | 100–160 °C | 5–30 min | 80–95 | Rapid, higher yield, energy efficient |

Detailed Research Findings and Notes

Yields and Purity : Conventional reflux methods yield amidine hydrochlorides in moderate to high yields (65–90%), but microwave-assisted methods can improve yields to 80–95% with significantly reduced reaction times.

Solvent Effects : Polar solvents with good dielectric properties such as ethanol, DMF, or methanol facilitate efficient heating and reaction kinetics, especially under microwave irradiation.

Reaction Monitoring : Characterization of intermediates and final products is typically performed by ^1H NMR, ^13C NMR, and HSQC spectroscopy to confirm structural integrity and purity.

Scalability : Microwave-assisted methods offer advantages in scalability and reproducibility due to controlled heating and shorter reaction times, which is beneficial for industrial synthesis.

Catalyst Use : While palladium-catalyzed cross-coupling is common for aryl substitutions, the nucleophilic aromatic substitution route is preferred for introducing the fluorophenoxy group due to cost and simplicity.

Q & A

Q. What are the recommended synthetic routes and purification strategies for 4-(2-Fluorophenoxy)benzene-1-carboximidamide hydrochloride?

Methodological Answer: The synthesis typically involves nucleophilic aromatic substitution (SNAr) between 2-fluorophenol and a benzene-carboximidamide precursor. For example:

React 2-fluorophenol with a halogenated benzene-carboximidamide derivative (e.g., 4-bromo-benzene-carboximidamide) using a base (e.g., K₂CO₃) in a polar aprotic solvent (DMF or DMSO) under reflux .

Purify the intermediate via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient).

Form the hydrochloride salt by treating the free base with HCl in an ether/ethanol mixture. Final purity (>95%) is confirmed via HPLC (C18 column, aqueous acetonitrile mobile phase) .

Q. Which analytical techniques are critical for structural characterization and purity assessment?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) confirms substitution patterns (e.g., fluorophenoxy group at C4) and proton environments.

- X-ray Crystallography: For unambiguous structural confirmation, use SHELX software for refinement (SHELXL-2019) .

- Mass Spectrometry (ESI-MS): Molecular ion peaks ([M+H]⁺) validate the molecular weight.

- Elemental Analysis: Ensures stoichiometric chloride content in the hydrochloride salt .

Q. How can researchers design initial biological activity screens for this compound?

Methodological Answer:

- Enzyme Inhibition Assays: Test against serine proteases (e.g., trypsin-like enzymes) due to structural similarity to benzamidine inhibitors. Use fluorogenic substrates (e.g., Boc-Gln-Ala-Arg-AMC) in kinetic assays .

- Receptor Binding Studies: Radioligand displacement assays (e.g., for GPCRs) with tritiated ligands.

- Cytotoxicity Screening: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations .

Advanced Research Questions

Q. How can synthesis yield and purity be optimized for scale-up?

Methodological Answer:

- Process Optimization: Replace batch reactors with continuous flow systems to enhance reaction homogeneity and reduce byproducts .

- Advanced Purification: Use preparative HPLC with gradient elution (water/acetonitrile + 0.1% TFA) for >99% purity.

- DoE (Design of Experiments): Apply factorial design to test variables (temperature, solvent ratio, catalyst loading) and identify optimal conditions .

Q. How to resolve contradictions in reported biological activity data?

Methodological Answer:

- Assay Standardization: Compare results across labs using standardized protocols (e.g., IC₅₀ determination under identical pH/temperature).

- Metabolite Analysis: Use LC-MS to identify degradation products that may interfere with activity.

- Computational Docking: Perform molecular dynamics simulations (e.g., AutoDock Vina) to predict binding modes and explain variability in inhibition data .

Q. What computational approaches predict interactions with biological targets?

Methodological Answer:

- Pharmacophore Modeling: Generate 3D pharmacophores (e.g., using Schrödinger Phase) to map critical interactions (e.g., hydrogen bonding with the fluorophenoxy group).

- QSAR Studies: Train models on analogs (e.g., 3-chloro-4-fluoro-benzamidine derivatives) to correlate substituent effects with activity .

- Free Energy Perturbation (FEP): Calculate binding affinities for mutant vs. wild-type targets to guide SAR optimization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.